molecular formula C14H9F2N B11767707 2,6-Difluoro-4-(2-phenylethynyl)aniline

2,6-Difluoro-4-(2-phenylethynyl)aniline

Cat. No.: B11767707
M. Wt: 229.22 g/mol
InChI Key: PETMBWWTPCEEAJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(2-phenylethynyl)aniline is an organic compound with the molecular formula C14H9F2N and a molecular weight of 229.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenylethynyl group attached to an aniline core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(2-phenylethynyl)aniline typically involves the reaction of 2,6-difluoroaniline with phenylacetylene under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Metal-Catalyzed Reactions

  • Transition metal catalysts (e.g., palladium, iron) enable coupling reactions due to the phenylethynyl group’s reactivity.

  • Example: FeCl₃-mediated annulation reactions with ketones or α-tetralone derivatives yield heterocyclic products like dibenzo[b,j] phenanthrolines. Reaction conditions include high temperatures (110°C) in DMSO under nitrogen .

Annulation Reactions

  • FeCl₃-driven cyclizations with cyclohexanone or α-tetralone generate fused aromatic systems.

  • Key intermediates include 1,2-cyclohexadione, confirmed via control experiments where cyclohexanone alone forms this intermediate under standard conditions .

Alkyne Coupling

  • Pd-catalyzed processes enable direct synthesis of benzo[a]carbazoles from internal alkynes and N-tosyl-iodoindoles.

  • Example: Reaction of 2-(phenylethynyl)aniline derivatives with Pd(PPh₃)₂Cl₂ and CuI in acetonitrile yields substituted anilines (e.g., 5-fluoro-2-(4-fluorophenylethynyl)aniline) .

Electrophilic Substitution

  • The fluorine atoms at positions 2 and 6 activate the aromatic ring for electrophilic substitution, though steric hindrance may limit regioselectivity.

  • The phenylethynyl group may participate in cross-coupling reactions (e.g., Heck, Suzuki) due to its unsaturated nature.

Annulation Pathways

  • FeCl₃-mediated mechanisms involve:

    • Formation of 1,2-cyclohexadione intermediates from ketones.

    • Subsequent cyclization with 2-(phenylethynyl)aniline to form fused heterocycles.

  • 18O labeling studies confirm water as the oxygen source in carbonyl groups during annulation .

Pd-Catalyzed Coupling

  • Alkyne annulation proceeds via oxidative coupling, forming six-membered rings.

  • Reaction conditions include triethylamine in acetonitrile, with yields up to 90% for substituted anilines .

Fluorinated Derivatives

  • FIDAS agents (e.g., E-4-(2′,6′-dihalostyryl)anilines) exhibit enhanced biological activity due to fluorination.

  • Structure-activity relationship (SAR) studies :

    CompoundHalogen SubstituentsActivity (nM)
    FIDAS 1a2,6-difluoro50
    FIDAS 2a2-chloro-6-fluoro10
    FIDAS 3a2,6-dichloro500
    (Data from )

Functionalization of the Aniline Core

  • N-alkylation : Ethylation of the aniline nitrogen using K₂CO₃ and iodoethane yields N-ethyl derivatives (e.g., E-4-(2′,6′-difluorostyryl)-N-ethylaniline) .

  • Tosylation : Reaction with p-toluenesulfonyl chloride produces N-tosyl derivatives (e.g., N-tosyl-4-methyl-2-(phenylethynyl)aniline) .

Reaction Conditions and Purification

Reaction TypeConditionsPurification Method
Annulation (FeCl₃)DMSO, 110°C, nitrogen atmosphere, 7–8 hChromatography (ethyl acetate/hexane)
Pd-catalyzed couplingAcetonitrile, Pd(PPh₃)₂Cl₂, CuI, room temperature, overnightFlash chromatography
N-alkylationAcetone, K₂CO₃, iodoethane, reflux, 12 hChromatography (ethyl acetate/hexane)

Key Research Findings

  • Biological Activity : Fluorinated derivatives show improved activity in FIDAS agents, with monomethyl analogues achieving sub-50 nM potency .

  • Mechanistic Insights : Oxygen atoms in annulation products originate from water, not reagents .

  • Versatility : The compound serves as a precursor for heterocycles and bioactive molecules through metal-catalyzed transformations.

This compound’s reactivity stems from its fluorinated aromatic core and phenylethynyl group, enabling diverse synthetic pathways with applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties that enhance biological activity.

  • Anticancer Activity : Studies have shown that derivatives of 2,6-Difluoro-4-(2-phenylethynyl)aniline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values lower than 50 µM against lung (A549) and colon (HCT116) cancer cells, indicating promising anticancer properties .
  • Inhibition of Protein Kinases : The compound has been explored for its ability to inhibit specific protein kinases involved in cancer progression. The incorporation of fluorine atoms is known to enhance binding affinity to targets such as the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules.

  • Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex pharmaceuticals and agrochemicals .
  • Fluorinated Building Blocks : Its fluorinated structure makes it a valuable building block for synthesizing other fluorinated compounds that possess enhanced lipophilicity and metabolic stability, which are desirable properties in drug design .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science.

  • Organic Electronics : Research indicates that this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable charge transport properties .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 50 µM, demonstrating their potential as effective anticancer agents.

Case Study 2: Synthesis and Application in Organic Electronics

Research into the synthesis of novel OLED materials highlighted the use of this compound as a key intermediate. The synthesized materials showed improved efficiency and stability compared to traditional organic semiconductors, paving the way for advancements in organic electronic devices.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(2-phenylethynyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the phenylethynyl group can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: Similar structure but lacks the phenylethynyl group.

    4-Phenylethynylaniline: Similar structure but lacks the fluorine atoms.

Uniqueness

2,6-Difluoro-4-(2-phenylethynyl)aniline is unique due to the presence of both fluorine atoms and the phenylethynyl group, which confer distinct chemical and biological properties.

Biological Activity

2,6-Difluoro-4-(2-phenylethynyl)aniline is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and synthesis methods. The focus will be on its relevance in medicinal chemistry, particularly in the context of cancer therapy and receptor modulation.

The molecular formula for this compound is C12H9F2NC_{12}H_{9}F_{2}N with a molecular weight of approximately 233.217 g/mol. Its structure includes a difluorobenzene ring substituted with a phenylethynyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H9F2NC_{12}H_{9}F_{2}N
Molecular Weight233.217 g/mol
Density1.28 g/cm³
Boiling Point350.7 °C
Flash Point165.9 °C

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives of phenylethynyl anilines can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:
In a study investigating the effects of phenylethynyl anilines on human breast cancer cells (MCF-7), it was found that these compounds induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors or enzymes within cancer cells. For example, some studies suggest that it may act as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in cancer progression and metastasis .

Synthesis Methods

The synthesis of this compound can be achieved through various metal-catalyzed reactions. One common method involves the palladium-catalyzed coupling of aryl halides with terminal alkynes, which allows for the selective formation of the desired ethynyl-substituted aniline .

Research Findings

A comprehensive review of literature indicates several key findings regarding the biological activity of this compound:

  • Antitumor Activity : Several derivatives have been shown to significantly reduce tumor growth in xenograft models.
  • Receptor Modulation : The compound has been identified as a potential modulator for specific neurotransmitter receptors, which could have implications for neuropharmacology.
  • Inhibition of Tumor Cell Migration : Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells, suggesting potential use in metastasis prevention.

Properties

Molecular Formula

C14H9F2N

Molecular Weight

229.22 g/mol

IUPAC Name

2,6-difluoro-4-(2-phenylethynyl)aniline

InChI

InChI=1S/C14H9F2N/c15-12-8-11(9-13(16)14(12)17)7-6-10-4-2-1-3-5-10/h1-5,8-9H,17H2

InChI Key

PETMBWWTPCEEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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